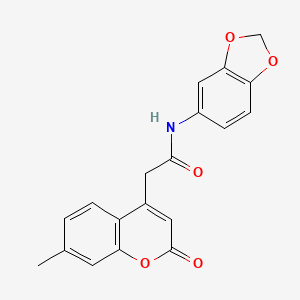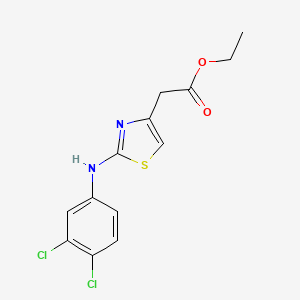
6-Bromo-2,3-dihydro-1h-inden-1-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dihydro-1H-inden-1-one oxime is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is known for its unique structure, which includes a bromine atom attached to an indanone oxime framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-one oxime typically involves the bromination of 2,3-dihydro-1H-inden-1-one followed by the formation of the oxime. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures .
After bromination, the resulting 6-bromo-2,3-dihydro-1H-inden-1-one is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime. This reaction is typically conducted in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indanone oxime derivatives.
科学的研究の応用
6-Bromo-2,3-dihydro-1H-inden-1-one oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as enzyme inhibition or receptor modulation .
類似化合物との比較
Similar Compounds
6-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the oxime group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-inden-1-one oxime:
6-Chloro-2,3-dihydro-1H-inden-1-one oxime: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
6-Bromo-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of both the bromine atom and the oxime groupThe bromine atom provides opportunities for halogen bonding, while the oxime group allows for hydrogen bonding and other interactions .
特性
IUPAC Name |
(NE)-N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(11-12)8(6)5-7/h1,3,5,12H,2,4H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKSFBFMXXWCSH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)
![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)

![N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2921923.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2921924.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2921927.png)


![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2921932.png)

![5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2921937.png)
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2921938.png)
